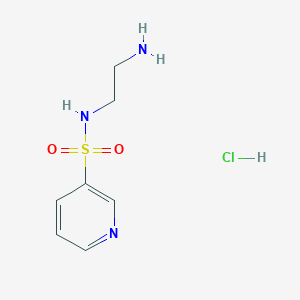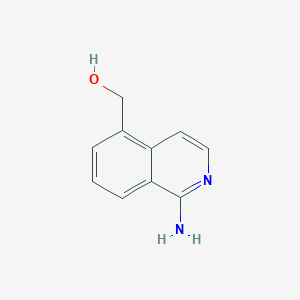
(1-Aminoisoquinolin-5-yl)methanol
説明
“(1-Aminoisoquinolin-5-yl)methanol” is a chemical compound with the CAS Number: 1820614-86-5 and a molecular weight of 174.2 . Its linear formula is C10H10N2O .
Molecular Structure Analysis
The molecular structure of “(1-Aminoisoquinolin-5-yl)methanol” is represented by the linear formula C10H10N2O . This indicates that the molecule is composed of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(1-Aminoisoquinolin-5-yl)methanol” has a molecular weight of 174.2 . It is recommended to be stored in a refrigerated environment .科学的研究の応用
Synthesis and Chemical Properties
Enzymatic Resolution and Synthesis of Enantiomers : The enzymatic resolution strategy for acylation of amino alcohols with remote stereogenic centers, including derivatives of tetrahydroisoquinoline, has been successfully applied. This process utilizes continuous-flow conditions to achieve high enantioselectivity, leading to the preparation of both enantiomers of calycotomine with excellent enantiomeric excess (Schönstein, Forró, & Fülöp, 2013).
Cyclization Reactions : Novel synthesis methods have been developed for 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, showing potent cytotoxicity against various cancer cell lines. This demonstrates the applicability of these compounds in medicinal chemistry and drug development (Rao et al., 2014).
Electrochemical Synthesis : An electrocatalytic protocol has been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, utilizing methanol as the C1 source. This method allows for a metal-free and environmentally friendly approach to synthesizing heterocycles (Liu, Xu, & Wei, 2021).
Fluorophore Synthesis : 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore with strong fluorescence in a wide pH range. Its characteristics make it suitable for biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Potential Applications
Medicinal Chemistry and Drug Discovery : The synthesis of novel heterocyclic compounds, including aminoisoquinoline derivatives, presents significant opportunities for the development of new therapeutic agents. These compounds have been evaluated for their cytotoxic activities against cancer cells, indicating their potential as anticancer drugs (Valderrama et al., 2016).
Organic Synthesis and Catalysis : The development of new synthetic methodologies, such as electrochemical synthesis and enzymatic resolution, contributes to the advancement of organic chemistry. These methods offer efficient, selective, and environmentally friendly routes to complex organic molecules.
Biomedical Analysis : The discovery of new fluorophores with stable fluorescence across a wide pH range opens new avenues for biomedical imaging and analysis. Such compounds can be utilized as fluorescent probes or labeling reagents in various biological studies.
特性
IUPAC Name |
(1-aminoisoquinolin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-5,13H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXKIKWXKARWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminoisoquinolin-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



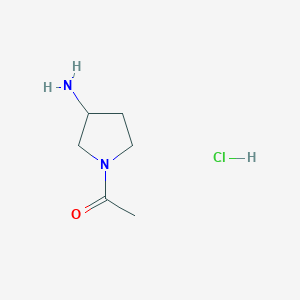
![5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1378433.png)
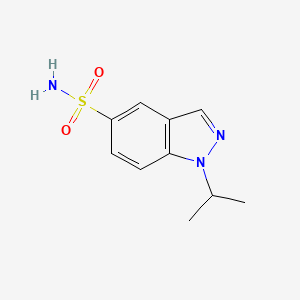
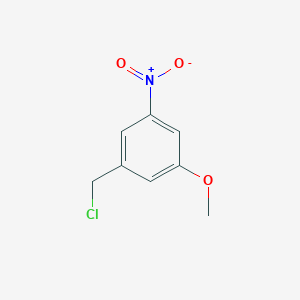
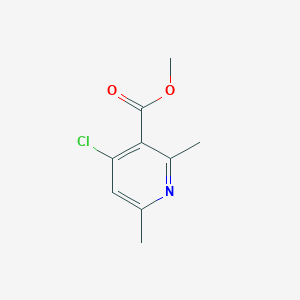
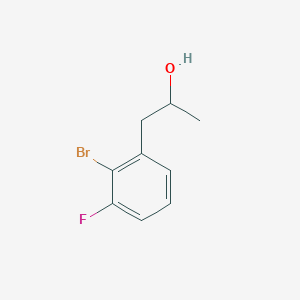
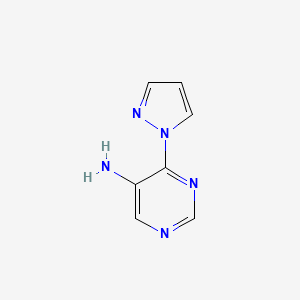
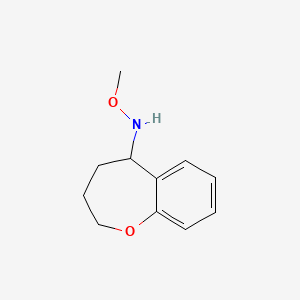
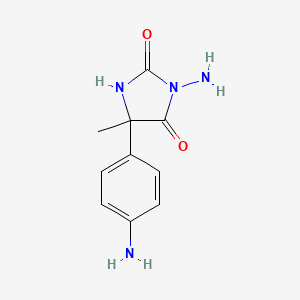
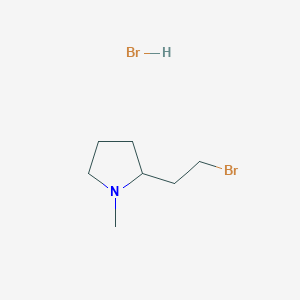
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)
![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)
![3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378450.png)
